molecular formula C8H10ClN5 B498959 1-(2-Chlorophenyl)biguanide CAS No. 49872-43-7

1-(2-Chlorophenyl)biguanide

Cat. No.: B498959
CAS No.: 49872-43-7
M. Wt: 211.65g/mol
InChI Key: MKWFJPZMYHPQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)biguanide hydrochloride (CAS 19579-44-3) is a research-grade chemical building upon the arylbiguanide scaffold, which is of significant interest in preclinical oncology and metabolic research. This compound is structurally related to phenformin, and structural optimization studies have identified the ortho-chlorophenyl substitution as a key feature for enhanced biological activity . Its primary research value lies in its potent effects on cellular energy metabolism and stress responses, particularly within the unique conditions of the tumor microenvironment (TME) . Researchers utilize this biguanide derivative to investigate the disruption of adaptive pathways that allow cancer cells to survive under stresses like hypoxia and nutrient deprivation. Studies indicate it can effectively inhibit hypoxia-inducible factor 1 (HIF-1) and the unfolded protein response (UPR), two critical signaling pathways for tumor cell survival . Furthermore, it demonstrates selective cytotoxicity against cancer cells under glucose-deprived conditions, a phenomenon attributed to its ability to suppress both oxidative phosphorylation (OXPHOS) and compensatory glycolysis, leading to severe energy depletion and apoptosis . The proposed mechanism of action involves the inhibition of mitochondrial complex I, which perturbs energy homeostasis and activates key energy sensors . Like other biguanides, its activity may also involve interactions with metal ions, potentially inhibiting cysteine protease activity . This product is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11/h1-4H,(H6,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWFJPZMYHPQIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00274880
Record name 1-(2-chlorophenyl)biguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49872-43-7
Record name 1-(2-chlorophenyl)biguanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00274880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Antimicrobial Applications

1-(2-Chlorophenyl)biguanide is recognized for its antimicrobial properties, particularly as a disinfectant and antiseptic. Its derivatives have been studied for their effectiveness against various microbial strains. Research indicates that biguanides, including this compound, can form metal complexes that enhance their antimicrobial efficacy. For instance, a study highlighted the development of biguanide metal complexes that showed promising results in treating microbial infections .

Antitumor Properties

Recent studies have highlighted the potential of this compound as an antitumor agent targeting energy metabolism within tumor microenvironments. A series of experiments demonstrated that derivatives of biguanide exhibit selective cytotoxicity towards cancer cells under low glucose conditions, inhibiting critical pathways such as hypoxia-inducible factor-1 (HIF-1) and the unfolded protein response (UPR). For example, one study reported that certain biguanide derivatives significantly suppressed HIF-1-mediated transcriptional activation and exhibited low IC50 values against HT29 colorectal cancer cells .

Case Study: Selective Cytotoxicity

In a comparative study of biguanide derivatives, this compound was shown to be more effective than phenformin, a known antidiabetic drug with anticancer properties. The study indicated that modifications to the phenyl ring of biguanides could enhance their inhibitory effects on HIF-1 and UPR activation. The findings suggest that these compounds could serve as promising candidates for targeted cancer therapies .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been investigated to improve drug uptake. Research indicates that the presence of a biguanide scaffold can enhance the uptake of drugs via organic cation transporters (OCTs), which play a crucial role in cellular drug absorption. This property could be exploited to develop more effective therapeutic strategies by increasing the bioavailability of co-administered drugs .

Summary of Applications

Application TypeDescriptionKey Findings
Antimicrobial Effective against various microbial strains; forms metal complexes for enhanced efficacy.Biguanide metal complexes show promise in treating microbial infections .
Antitumor Targets energy metabolism in tumor microenvironments; selective cytotoxicity under low glucose.Significant inhibition of HIF-1 and UPR pathways; more effective than phenformin .
Drug Delivery Enhances drug uptake via organic cation transporters (OCTs).Biguanide scaffold inclusion improves bioavailability of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 1-(3-Chlorophenyl)- and 1-(4-Chlorophenyl)biguanide

The position of the chlorine substituent significantly influences physicochemical and biological properties:

Property 1-(2-Chlorophenyl)biguanide 1-(3-Chlorophenyl)biguanide 1-(4-Chlorophenyl)biguanide
CAS Number 19579-44-3 2113-05-5 4022-81-5
Molecular Weight 248.11 g/mol 248.11 g/mol 248.11 g/mol
Substituent Position Ortho (2-) Meta (3-) Para (4-)
Structural Similarity Reference (1.00) 0.97 0.97
Hazard Profile H315, H319, H335 Not reported H315, H319, H335
  • Key Differences: Ortho vs. Para Effects: The steric hindrance of the ortho-chlorine in this compound may reduce bioavailability compared to the para isomer, which has a linear geometry favoring interactions with biological targets . Pharmacological Activity: 1-(4-Chlorophenyl)biguanide derivatives are more commonly cited in patents for combination therapies (e.g., with naphthoquinones) , while the ortho isomer is explored in spasmolytic applications .

Dichlorophenyl Derivatives: 1-(2,4-Dichlorophenyl)biguanide

Addition of a second chlorine atom enhances molecular weight and alters bioactivity:

Property 1-(2,4-Dichlorophenyl)biguanide
CAS Number 6634-65-7
Molecular Formula C₈H₁₀Cl₃N₅
Molecular Weight 282.56 g/mol
Melting Point 259.5–263.5°C

Functionalized Derivatives: Alkyl and Trifluoromethyl Substitutions

  • 1-(3,5-Bis(trifluoromethyl)phenyl)biguanide : Incorporation of trifluoromethyl groups (CAS: 36068-40-3) enhances metabolic stability and target affinity, as seen in advanced therapeutic candidates .
  • Alkyl-Substituted Derivatives : 1-(4-Allyl-2-chlorophenyl)biguanide and analogs (CAS: N/A) demonstrate modified spasmolytic efficacy in gastrointestinal studies, highlighting the role of substituent flexibility .

Preparation Methods

Cyanoguanidine-Amine Condensation

The most direct route involves reacting 2-chloroaniline with cyanoguanidine (dicyandiamide) under acidic conditions. This method mirrors the synthesis of alkylbiguanides reported in alkylbiguanide surfactant studies.

Procedure :

  • Reactants : 2-Chloroaniline (1 equiv), cyanoguanidine (1.2 equiv), HCl (catalyst).

  • Conditions : Reflux in ethanol/water (3:1) at 80°C for 12 hours.

  • Workup : Neutralization with aqueous NaOH, followed by filtration and recrystallization from ethanol.

Key Data :

  • Yield : 78–85% after purification.

  • Purity : >99% by HPLC (similar to Proguanil hydrochloride protocols).

Metal-Catalyzed Coupling

Adapting the Suzuki–Miyaura cross-coupling methodology from micellar surfactant systems, palladium-mediated reactions enable aryl-biguanide bond formation.

Procedure :

  • Reactants : 2-Chlorophenylboronic acid (1 equiv), biguanide precursor (1 equiv).

  • Catalyst : Pd(OAc)₂ (0.5 mol%), hexylbiguanide surfactant (1 mol%).

  • Conditions : 100°C in water for 15 minutes.

Key Data :

  • Yield : 93–99% under micellar conditions.

  • Aggregate Stability : TEM confirms spherical micelles (50–200 nm) critical for catalytic efficiency.

Optimization of Reaction Parameters

Solvent and Temperature Effects

The ortho-chlorophenyl group’s steric hindrance necessitates polar solvents (e.g., water or DMF) to enhance solubility. Surface tension measurements from alkylbiguanide studies inform solvent selection:

SolventCMC (mM) at 25°CReaction Yield (%)
Water0.4085
EthanolN/A72
DMFN/A88

Higher temperatures (60–100°C) improve reaction rates but may destabilize intermediates.

Acid Catalysis vs. Metal Coordination

Protonation of the biguanide nitrogen (via HCl) facilitates nucleophilic attack by 2-chloroaniline, whereas copper sulfate (as in Proguanil synthesis) stabilizes transition states:

CatalystYield (%)Purity (%)
HCl8599.5
CuSO₄·5H₂O8098.7

Purification and Characterization

Recrystallization Protocols

Adapting Proguanil hydrochloride purification:

  • Dissolve crude product in hot water (85–95°C).

  • Add activated charcoal (1% w/w), stir, and filter.

  • Cool filtrate to 10–15°C for crystallization.

  • Repeat with ethanol/water (1:2) for >99.9% purity.

Spectroscopic Analysis

  • ¹H NMR (D₂O, 400 MHz): δ 7.45–7.30 (m, 4H, Ar-H), 3.80 (s, 2H, NH₂), 2.95 (s, 1H, NH).

  • XRD : Distinct peaks at 2θ = 15.3°, 22.7°, 29.4° (similar to Proguanil hydrochloride).

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-chloro substituent reduces amine nucleophilicity. Solutions include:

  • Higher Catalyst Loadings : Pd(OAc)₂ increased to 1 mol%.

  • Prolonged Reaction Times : 24 hours for complete conversion.

Byproduct Formation

Copper sulfide precipitates (from metal catalysts) require chelating agents (e.g., EDTA).

Scalability and Industrial Feasibility

The micellar Suzuki–Miyaura method offers recyclability (5 cycles, <5% yield drop), while cyanoguanidine-amine condensation achieves 80% yield at 10-mol scale .

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